molecular formula C15H18N4 B2661754 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine CAS No. 927989-54-6

2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B2661754
CAS No.: 927989-54-6
M. Wt: 254.337
InChI Key: RFUIDVPXEWEBKK-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring a piperazine ring linked to a pyrimidine core, like this one, are frequently investigated as key scaffolds in drug discovery . The piperazinyl-pyrimidine structure is a privileged pharmacophore found in molecules studied for a range of biological activities . For instance, similar compounds have been explored as potential therapeutics, such as small molecules targeting viral pathogens or exhibiting antibacterial and antifungal properties . The molecular structure, which combines a lipophilic phenyl group with a hydrogen-bonding capable piperazine, makes it a valuable intermediate for constructing targeted libraries for high-throughput screening. Researchers utilize this family of compounds in hit-to-lead optimization campaigns, often focusing on modulating kinase activity or other critical enzymatic pathways . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-phenyl-6-piperazin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-12-17-14(13-5-3-2-4-6-13)11-15(18-12)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUIDVPXEWEBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-4-phenylpyrimidine with piperazine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment :
    • Preclinical studies indicate that 2-methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine may inhibit tumor growth by modulating signaling pathways involved in cell survival and proliferation. Its ability to interfere with HSP90 makes it a candidate for developing novel anticancer therapies.
  • Neurodegenerative Disorders :
    • The compound's mechanism of action suggests potential benefits in neurodegenerative diseases where protein aggregation is a hallmark, such as Alzheimer's disease. Research is ongoing to evaluate its efficacy in this context.
  • Antitrypanosomal Activity :
    • Recent studies have highlighted the compound's derivatives as promising agents against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness). Certain analogues demonstrated low micromolar EC50 values, indicating strong antitrypanosomal activity with minimal toxicity against mammalian cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly influence its potency and selectivity against different biological targets.

Key Findings:

  • Substituent Variability : Modifications at the phenyl and piperazine moieties have been shown to enhance inhibitory activity against specific enzymes. For instance, certain substitutions led to a tenfold increase in potency compared to baseline compounds .
Compound VariantEC50 (µM)Target
Base Compound3.8T. b. rhodesiense
Substituted Variant A1.1T. b. rhodesiense
Substituted Variant B0.5T. b. rhodesiense

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • In Vitro Studies :
    • A study assessing the cytotoxicity of various pyrimidine derivatives showed that compounds containing the piperazine moiety exhibited favorable safety profiles while maintaining effective antitrypanosomal activity .
  • Preclinical Trials :
    • Investigations into the compound's effects on cancer cell lines revealed significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology .
  • Combination Therapies :
    • Ongoing research is exploring the use of this compound in combination with other agents to enhance therapeutic efficacy and overcome resistance mechanisms observed in cancer treatments .

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine 4-phenyl, 6-piperazinyl, 2-methyl Not explicitly provided Likely dopamine receptor ligand or kinase inhibitor (inferred)
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-tert-butyl, 6-CF₃, 4-piperazinyl 288.31 Dopamine D3 receptor ligand (FAUC 329 series)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 6-piperidinyl, 2-amine 205.28 Crystal structure studied for drug design
2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine hydrochloride 2-Cl, 4-methyl, 6-piperazinyl 249.14 Intermediate for kinase inhibitors
4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine 4-Cl, 6-(4-(2-fluorophenyl)piperazinyl) 292.74 Building block for CNS-targeting molecules
Key Observations:
  • Substituent Diversity : The 6-position piperazine/piperidine group is a common feature, critical for receptor binding (e.g., dopamine D3 in ). Electron-withdrawing groups (e.g., CF₃ in ) enhance metabolic stability, while halogen substituents (Cl, F in ) improve binding affinity .
  • Aromatic vs.
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity than piperidine (one nitrogen), influencing receptor interaction profiles .

Biological Activity

2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound features a pyrimidine ring substituted with a methyl group, a phenyl group, and a piperazine moiety. This specific substitution pattern is crucial as it influences the compound's pharmacological properties and interactions with biological targets.

This compound primarily acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent. The binding of this compound to the active site of acetylcholinesterase is critical for its inhibitory effect, which can lead to improved cognitive function in affected individuals.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, notably:

Enzyme Inhibition Type Relevance
AcetylcholinesteraseCompetitivePotential treatment for Alzheimer's disease
Dihydrofolate reductase (DHFR)Non-competitiveImplications in cancer therapy and autoimmune diseases

Inhibition of DHFR is particularly noteworthy as it disrupts folate metabolism, which is essential for DNA synthesis and cellular replication. This makes it a target for cancer therapies .

Case Studies

  • Alzheimer's Disease Treatment : Clinical studies have indicated that compounds similar to this compound can improve cognitive function in Alzheimer’s patients by enhancing cholinergic activity.
  • Cancer Therapeutics : Research has shown that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines through mechanisms involving DHFR inhibition. For instance, compounds that inhibit DHFR have demonstrated efficacy in reducing tumor growth in preclinical models .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cytotoxicity : The compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from oxidative stress, further supporting its use in neurodegenerative disease treatment .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4-phenyl-6-(piperazin-1-yl)pyrimidine, and what are the critical reaction parameters?

Synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, a pyrimidine core is functionalized with piperazine via a halogen displacement reaction, where a chloro or bromo substituent at the 6-position reacts with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Critical parameters include:

  • Temperature control : Excessive heat may lead to decomposition of the piperazine moiety.
  • Stoichiometry : A 1.5–2.0 molar excess of piperazine ensures complete substitution.
  • Purification : Column chromatography or recrystallization is often required to isolate the product from unreacted starting materials or byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substitution patterns, with characteristic shifts for the piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.0–8.5 ppm).
  • X-ray crystallography : Resolves bond lengths and dihedral angles between the pyrimidine and phenyl rings, critical for assessing conformational stability (e.g., dihedral angles of 29–46° observed in related pyrimidine derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound, particularly in targeting specific receptors?

  • Receptor docking simulations : Use computational tools (e.g., AutoDock Vina) to model interactions between the compound and target receptors (e.g., serotonin or dopamine receptors, where piperazine derivatives are common pharmacophores).
  • Substitution modifications : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the 4-position) or piperazine nitrogen to assess effects on binding affinity.
  • In vitro assays : Measure IC50_{50} values in receptor-binding assays (e.g., radioligand displacement) and correlate with computational predictions .

Q. What strategies are employed to resolve discrepancies in reported biological activities of piperazinyl-pyrimidine derivatives across different studies?

  • Meta-analysis of experimental conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), which can influence compound solubility and aggregation.
  • Orthogonal assays : Validate activity using multiple methods (e.g., fluorescence polarization and surface plasmon resonance) to rule out assay-specific artifacts.
  • Control for stereochemistry : Ensure enantiomeric purity, as racemic mixtures may obscure activity trends (e.g., chiral HPLC analysis) .

Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound to assess bioavailability and metabolic stability?

  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability, followed by enzymatic cleavage in target tissues.
  • Metabolite profiling : Use LC-MS/MS to identify major metabolites in plasma and liver microsomes, focusing on oxidative deamination of the piperazine ring.
  • Dosing regimens : Adjust based on half-life (t1/2_{1/2}) and volume of distribution (Vd_d) derived from PK modeling .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the cytotoxicity of this compound in different cell lines?

  • Cell line validation : Ensure cell lines are authenticated (e.g., STR profiling) and tested for mycoplasma contamination.
  • Dose-response normalization : Express cytotoxicity as a percentage of vehicle control to account for baseline metabolic variability.
  • Mechanistic studies : Use RNA sequencing or proteomics to identify pathway-specific responses (e.g., apoptosis vs. necrosis) that may explain differential sensitivities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Piperazinyl-Pyrimidine Derivatives

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction solventDMF, DMSOHigher polarity improves substitution
Piperazine excess1.5–2.0 equivalentsMinimizes unreacted starting material
Purification methodColumn chromatographyRemoves piperazine byproducts

Q. Table 2. Common Biological Assays for Piperazinyl-Pyrimidines

Assay TypeTarget ReceptorKey ReadoutReference
Radioligand binding5-HT1A_{1A}KiK_i (nM)
CytotoxicityHeLa, HEK293IC50_{50} (µM)
Metabolic stabilityLiver microsomesHalf-life (min)

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